molecular formula C11H15NO2 B185841 (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid CAS No. 128502-64-7

(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid

Cat. No. B185841
M. Wt: 193.24 g/mol
InChI Key: VEQOZHOWFAVBOO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, also known as (R)-2-amino-3-(2,6-dimethylphenyl)propionic acid or (R)-2-amino-3-(2,6-xylyl)propanoic acid, is an amino acid analog that has been studied for its potential therapeutic applications in various fields of research.

Mechanism Of Action

(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is an analog of L-leucine and acts as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic transmission. This mechanism of action is thought to underlie the neuroprotective and anticonvulsant effects of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.

Biochemical And Physiological Effects

Studies have shown that (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has a number of biochemical and physiological effects. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the hippocampus and to decrease the release of glutamate, an excitatory neurotransmitter, in the striatum. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to reduce the levels of oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its high selectivity for mGluR4. This allows for the specific activation of this receptor subtype without affecting other receptors in the brain. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. One limitation of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid. One area of interest is the development of more potent and selective analogs of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid that could be used as therapeutic agents. Another area of research is the investigation of the role of mGluR4 in various neurological disorders and the potential therapeutic applications of mGluR4 agonists. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid could be used as a tool for studying the function of mGluR4 and other glutamate receptors in the central nervous system.

Synthesis Methods

The synthesis of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid involves the reaction of L-leucine with 2,6-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then separated and purified using various chromatographic techniques. This method has been optimized to yield high purity and high yield of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.

Scientific Research Applications

(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as a treatment for chronic pain and epilepsy. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been investigated for its potential as a tool for studying the function of glutamate receptors in the central nervous system.

properties

CAS RN

128502-64-7

Product Name

(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

VEQOZHOWFAVBOO-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)N

SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)N

synonyms

(R)-2-AMino-3-(2,6-diMethylphenyl)propanoic acid

Origin of Product

United States

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